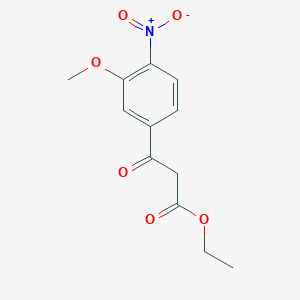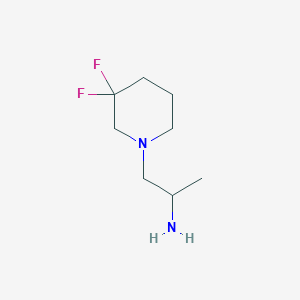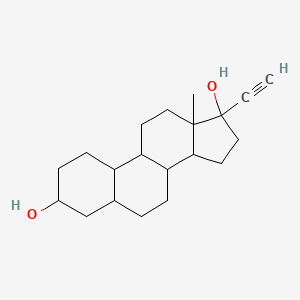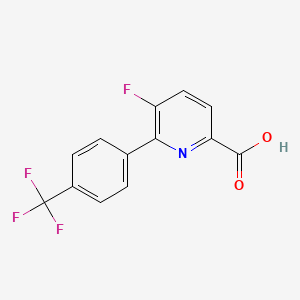![molecular formula C13H21N3O3 B12076678 2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)
2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected: is a compound with a complex name, but let’s break it down. Here’s a brief introduction:
-
Chemical Structure: : The compound consists of a tetrahydroimidazo[1,2-a]pyrimidine core with a hydroxyethyl group (–CH₂CH₂OH) attached at the 2-position. Additionally, it bears a BOC (tert-butoxycarbonyl) protecting group at the N8 position.
-
Purpose: : This compound serves as an intermediate in the synthesis of nucleoside analogues and other biologically relevant molecules.
準備方法
a. N8-BOC Protection: The N8-BOC protection is crucial for stabilizing the compound during subsequent reactions. One practical method involves microwave-assisted protection using silica gel. This approach avoids tedious treatment steps and yields the desired product efficiently .
b. Synthetic Routes: The synthetic routes to obtain 2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected can vary, but a common approach involves cyclization of appropriate precursors. Detailed reaction conditions and specific reagents would depend on the starting materials used.
c. Industrial Production: While industrial-scale production methods may differ, the principles remain consistent. Optimization of reaction conditions, scalability, and cost-effectiveness are essential considerations.
化学反応の分析
a. Reactivity: The compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify the hydroxyethyl group or the imidazo[1,2-a]pyrimidine ring.
Reduction: Reduction reactions may target specific functional groups.
Substitution: Substituents can be introduced at different positions.
Base: BOC protection typically involves a base like diisopropylethylamine (DIPEA).
Acid: To remove the BOC group, trifluoroacetic acid (TFA) is commonly used.
Cyclization Reagents: Cyclization reactions require specific reagents tailored to the desired product.
c. Major Products: The major products depend on the specific reactions performed. De-BOCylation yields the unprotected compound, while other reactions may lead to modified derivatives.
科学的研究の応用
a. Medicinal Chemistry:
Antiviral Agents: Researchers explore derivatives of this compound for antiviral activity.
Antitumor Compounds: Investigations focus on potential anticancer properties.
Probes and Labels: The compound can serve as a probe for studying biological processes.
Enzyme Inhibition: Researchers investigate its effects on enzymes.
Nucleoside Analogues: The compound contributes to the synthesis of nucleoside-based drugs.
Fine Chemicals: It finds applications in the production of specialty chemicals.
作用機序
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
While I don’t have specific data on similar compounds, researchers often compare this compound with related structures. Its uniqueness lies in the combination of the tetrahydroimidazo[1,2-a]pyrimidine scaffold, the hydroxyethyl group, and the N8-BOC protection.
特性
分子式 |
C13H21N3O3 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
tert-butyl 2-(2-hydroxyethyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-7-4-6-15-9-10(5-8-17)14-11(15)16/h9,17H,4-8H2,1-3H3 |
InChIキー |
RDLOJRBILXWDMB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=NC(=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B12076604.png)

![N-[2-(3-methoxyphenyl)ethyl]nitrous amide](/img/structure/B12076614.png)
![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)







![4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile](/img/structure/B12076662.png)


